molecular formula C15H10N6OS B258202 17,18-dimethyl-16-thia-1,2,3,4,5,14-hexazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one

17,18-dimethyl-16-thia-1,2,3,4,5,14-hexazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one

Cat. No.: B258202
M. Wt: 322.3 g/mol
InChI Key: RZINTXFAINXRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of tetraazolo-thieno-pyrimido-phthalazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno-pyrimidine derivatives with azide compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to accommodate larger quantities of reactants. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazoles: Known for their antimicrobial and anticancer activities.

    Thioamides: Used in the synthesis of various heterocyclic compounds.

    5-arylazothiazoles: Investigated for their potential as antimicrobial agents.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Studied for their diverse pharmacological activities.

Uniqueness

10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one stands out due to its unique tetraazolo-thieno-pyrimido-phthalazine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10N6OS

Molecular Weight

322.3 g/mol

IUPAC Name

17,18-dimethyl-16-thia-1,2,3,4,5,14-hexazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one

InChI

InChI=1S/C15H10N6OS/c1-7-8(2)23-14-11(7)15(22)20-12(16-14)9-5-3-4-6-10(9)13-17-18-19-21(13)20/h3-6H,1-2H3

InChI Key

RZINTXFAINXRCC-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C5=NN=NN53)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C5=NN=NN53)C

Origin of Product

United States

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